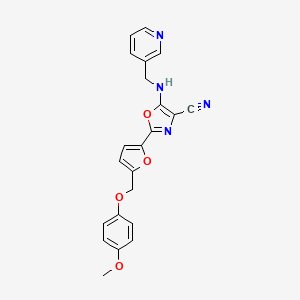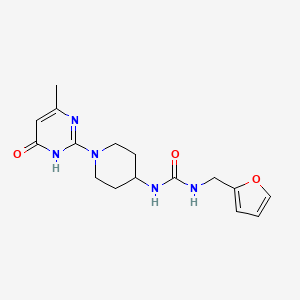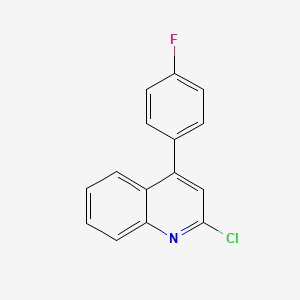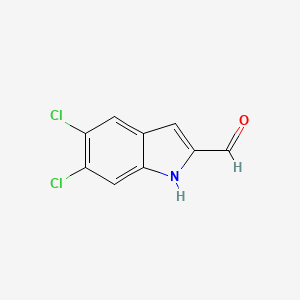
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including ring closure and opening reactions, condensation, and substitution reactions. While the specific synthesis process for the compound is not directly documented, similar compounds have been synthesized through reactions involving key steps such as ring opening followed by ring closure reactions, and condensation reactions with various reagents. For instance, Halim and Ibrahim (2022) detailed the synthesis of a compound through ring opening and closure reactions, highlighting the complexity and precision required in synthesizing such molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity, stability, and physical properties. X-ray crystallography provides detailed insights into the molecular geometry. Ganapathy et al. (2015) utilized single-crystal X-ray diffraction data to determine the crystal structure of a similar compound, revealing how the molecular structure influences its chemical behavior and interactions (Ganapathy et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound are dictated by its functional groups and molecular structure. Studies on related compounds have shown that their reactivity can include nucleophilic attacks, as indicated by local reactivity descriptors in computational studies. These chemical properties are essential for potential applications in material science and organic synthesis.
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are key factors in determining a compound's usability in practical applications. Thermodynamic properties, such as total energy and parameters related to stability at different temperatures, can be calculated to predict the behavior of such compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and potential for forming derivatives, are central to understanding a compound's utility in synthesis and its behavior in chemical reactions. For example, the interaction of similar compounds with Raney nickel demonstrates their potential reactivity and the ability to undergo transformation under specific conditions (Kostenko et al., 2008).
Scientific Research Applications
Synthesis and Spectral Analysis
Research on similar compounds, like the synthesis and spectral analysis of novel compounds derived from furan and pyridine derivatives, highlights their potential in various applications. For instance, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through ring opening followed by ring closure reactions demonstrates the intricate chemical processes involved in creating compounds with potential biological and photophysical properties. Spectral data and quantum studies, including NLO and thermodynamic properties, provide a basis for understanding the chemical behavior and stability of these compounds, indicating their relevance in materials science and possibly as intermediates in pharmaceutical synthesis (Halim & Ibrahim, 2022).
Antiprotozoal Agents
The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplifies the therapeutic application possibilities of structurally similar compounds. These agents have shown strong DNA affinities and remarkable in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively. This research points to the potential of similar furan and pyridine-based compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in HCl solution. Through gravimetric, electrochemical, and DFT studies, compounds such as 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) have demonstrated high efficiency in protecting mild steel against corrosion. This suggests that furan and pyridine-containing compounds could serve as effective corrosion inhibitors in industrial applications, providing a cheaper and safer alternative to traditional inhibitors (Yadav et al., 2016).
properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-27-16-4-6-17(7-5-16)28-14-18-8-9-20(29-18)22-26-19(11-23)21(30-22)25-13-15-3-2-10-24-12-15/h2-10,12,25H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAMMVFGMVCLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)


![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)
![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)


